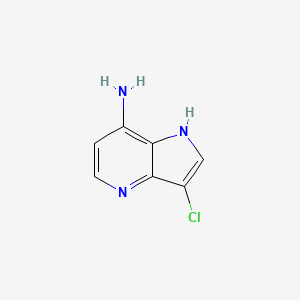![molecular formula C8H4BrN3 B3219656 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile CAS No. 1190319-58-4](/img/structure/B3219656.png)
3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Overview
Description
“3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” is a chemical compound with the molecular formula C8H4BrN3 . It has a molecular weight of 222.04 . This compound is a derivative of 1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile”, has been reported in the literature . These compounds have been synthesized as part of research into potent inhibitors of the fibroblast growth factor receptor (FGFR) .Molecular Structure Analysis
The molecular structure of “3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” can be represented by the InChI code: 1S/C8H4BrN3/c9-7-4-12-8-6(7)1-5(2-10)3-11-8/h1,3-4H, (H,11,12) .Physical And Chemical Properties Analysis
“3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” is a solid at room temperature .Mechanism of Action
While the specific mechanism of action of “3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” is not detailed in the available resources, 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . This suggests that these compounds may act by inhibiting the FGFR signaling pathway, which plays an essential role in various types of tumors .
Future Directions
Research into 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile”, is ongoing, with a focus on developing these compounds as potential therapeutic agents for cancer treatment . The development of these compounds as FGFR inhibitors presents an attractive strategy for cancer therapy .
properties
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-4-11-7-2-1-5(3-10)12-8(6)7/h1-2,4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEAKBSDOMBNBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)Br)N=C1C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol](/img/structure/B3219579.png)

![4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219583.png)
![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3219605.png)
![3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B3219617.png)
![1H-Pyrrolo[3,2-b]pyridine, 3-nitro-7-(trifluoromethyl)-](/img/structure/B3219622.png)

![1H-Pyrrolo[2,3-c]pyridine, 3,4-dinitro-](/img/structure/B3219643.png)
![3-iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219651.png)
![1H-Pyrrolo[2,3-c]pyridine-3-carboxaldehyde, 4-nitro-](/img/structure/B3219652.png)
![3-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B3219665.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B3219670.png)
![6-fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219676.png)
![4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219685.png)